molecular formula C16H16FNO3S B6375310 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261897-92-0

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6375310
CAS No.: 1261897-92-0
M. Wt: 321.4 g/mol
InChI Key: HDRNIZGUYAEDAA-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is a complex organic compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a sulfonyl group attached to a biphenyl structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the fluorine atom and the sulfonyl group can be achieved through electrophilic aromatic substitution reactions. The pyrrolidine ring is then introduced via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid
  • 4-Fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Uniqueness

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-15-8-5-13(11-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNIZGUYAEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684591
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-92-0
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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